3,5-Dimethoxybenzenedecanol

Description

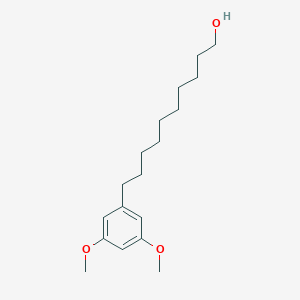

3,5-Dimethoxybenzenedecanol is a phenolic derivative characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a decanol (10-carbon alcohol) chain.

Properties

CAS No. |

152430-95-0 |

|---|---|

Molecular Formula |

C18H30O3 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

10-(3,5-dimethoxyphenyl)decan-1-ol |

InChI |

InChI=1S/C18H30O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h13-15,19H,3-12H2,1-2H3 |

InChI Key |

CLVDDRBGYRJHAF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxybenzenedecanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and a catalyst like magnesium .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzenedecanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,5-Dimethoxybenzenedecanol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dimethoxybenzaldehyde

- Structure: Shares the 3,5-dimethoxybenzene core but replaces the decanol chain with an aldehyde group.

- Properties : The aldehyde group increases electrophilicity, making it reactive in condensation reactions (e.g., forming Schiff bases). Its molecular weight is ~166.17 g/mol (calculated), and it is used in flavoring agents and as a synthetic intermediate .

- Key Difference: The absence of a long alkyl chain in 3,5-dimethoxybenzaldehyde reduces its lipophilicity compared to 3,5-dimethoxybenzenedecanol.

3,5-Dimethylphenol (3,5-Xylenol)

- Structure: Features methyl groups at the 3 and 5 positions instead of methoxy groups and lacks the decanol chain.

- Properties : With a molecular weight of 122.17 g/mol (CAS 108-68-9), it is less polar than methoxy-substituted analogs. It is widely used in resins, disinfectants, and as a precursor in organic synthesis .

- Key Difference : Methyl groups provide weaker electron-donating effects than methoxy groups, leading to reduced stability in oxidative environments.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Contains a 3,4-dihydroxybenzene ring and an acrylic acid chain, contrasting with the 3,5-dimethoxy and decanol substituents.

- Properties : The dihydroxy groups enhance antioxidant activity, and the carboxylic acid group enables salt formation. It is used in supplements and cosmetics (molecular weight: 180.16 g/mol) .

- Key Difference: The 3,4-dihydroxy configuration increases polarity and hydrogen-bonding capacity compared to this compound.

3,5-Dimethoxy-4-methylbenzoyl Chloride

- Structure : Includes a 3,5-dimethoxybenzene core with a methyl group at position 4 and a reactive acyl chloride group.

- Properties : The acyl chloride group enables nucleophilic substitution reactions, useful in synthesizing esters or amides. Its safety profile emphasizes handling precautions due to corrosivity (CAS 34523-76-7) .

- Key Difference: The acyl chloride functional group introduces high reactivity, unlike the stable alcohol moiety in this compound.

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogues

Solubility and Reactivity

- This compound: The methoxy groups enhance solubility in polar organic solvents (e.g., acetone), while the decanol chain increases miscibility in lipids.

- 3,5-Dimethoxybenzaldehyde: Soluble in ethanol and ether; reacts readily with amines to form imines .

- Caffeic Acid : High water solubility due to carboxylic acid and dihydroxy groups; participates in redox reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.